molecular formula C23H26N2O5 B3704622 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(4-nitrophenyl)acrylamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(4-nitrophenyl)acrylamide

Cat. No.: B3704622
M. Wt: 410.5 g/mol
InChI Key: IHDHIJZTRNXHEI-KPKJPENVSA-N
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Description

“N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(4-nitrophenyl)acrylamide” is a complex organic compound. It contains a cyclopentyl ring, which is a five-membered ring with one carbon atom replaced by a nitrogen atom . The compound also contains methoxy groups (OCH3), which are often used in organic synthesis to protect a hydroxyl (OH) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These include the acrylamide group (C=O), the nitro group (NO2), and the methoxy groups (OCH3). Each of these groups would contribute to the overall properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The methoxy groups could increase the compound’s solubility in organic solvents .

Properties

IUPAC Name

(E)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-20-11-8-18(15-21(20)30-2)23(13-3-4-14-23)16-24-22(26)12-7-17-5-9-19(10-6-17)25(27)28/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,24,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDHIJZTRNXHEI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(4-nitrophenyl)acrylamide
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N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(4-nitrophenyl)acrylamide
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